molecular formula C12H16N6O2S3 B2630773 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392318-84-2

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2630773
CAS No.: 392318-84-2
M. Wt: 372.48
InChI Key: DPRRVZXHKHENST-UHFFFAOYSA-N
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Description

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a complex organic compound featuring the 1,3,4-thiadiazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This process can be achieved through a one-step procedure using α,ω-dihalogenoalkanes. The reaction conditions are optimized by altering the base used and the proportions of reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include halogenides, bases, and oxidizing or reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiadiazole derivatives .

Scientific Research Applications

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-methyl-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • Symmetrical bis-thiadiazoles

Uniqueness

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S3/c1-3-4-5-8(19)13-11-17-18-12(23-11)21-6-9(20)14-10-16-15-7(2)22-10/h3-6H2,1-2H3,(H,13,17,19)(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRRVZXHKHENST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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